NASPM

描述

1-Naphthylacetylspermine is a potent Spermidine uptake inhibitor . It is a member of naphthalenes .

Synthesis Analysis

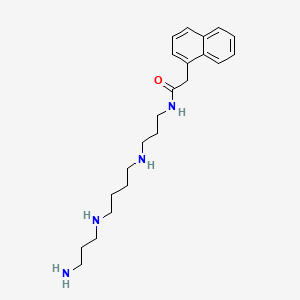

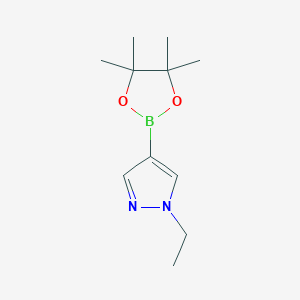

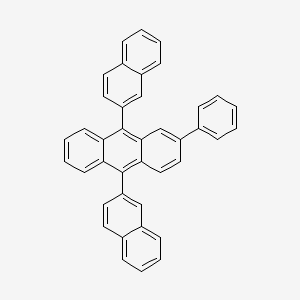

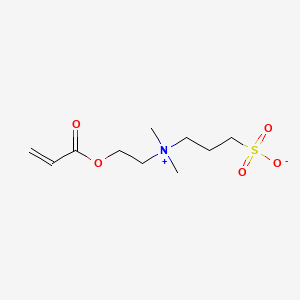

The systematic name for 1-Naphthylacetylspermine is N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(1-naphthyl)acetamide . The molecular formula is C22H34N4O . The average mass is 370.532 Da and the monoisotopic mass is 370.273254 Da .Molecular Structure Analysis

The molecular structure of 1-Naphthylacetylspermine can be represented by the SMILES string: c1ccc2c(c1)cccc2CC(=O)NCCCNCCCCNCCCN .Physical And Chemical Properties Analysis

The density of 1-Naphthylacetylspermine is approximately 1.1 g/cm3 . The boiling point is around 608.9°C at 760 mmHg .科学研究应用

突触钙通透型AMPA受体检测

NASPM在神经科学中用于增强突触钙通透型AMPA受体(CP-AMPARs)的功能检测。这些受体参与许多形式的突触可塑性和病理。 当包含在细胞内溶液中时,this compound会完全阻断GluA1介导的向外电流,无论相关的辅助亚基类型如何 .

突触可塑性和病理研究

This compound用于研究突触可塑性和病理。 它通过电流的内向整流,帮助区分钙通透型AMPA型谷氨酸受体(CP-AMPARs)和含有GluA2的钙不通透型AMPARs .

钙通透型AMPA受体抑制

This compound已被用于抑制钙通透型AMPA受体(α-氨基-3-羟基-5-甲基-4-异恶唑丙酸受体)。 这种应用在研究AMPAR参与应激激活蛋白激酶/细胞外信号调节激酶-1激活中特别有用 .

神经性疼痛研究

This compound用于神经性疼痛的研究。已发现周围神经损伤会导致扣带皮层神经元中突触后GluA1的积累。 将this compound微量注射到ACC中会抑制由神经损伤引起的疼痛敏感性行为 .

AMPA受体调节研究

This compound是一种有效的亚精胺摄取抑制剂,并作为GluA(Ca 2±通透型AMPA受体)的选择性拮抗剂。 它用于研究AMPA受体的调节 .

海马神经元保护

This compound保护海马神经元免受全局性缺血引起的细胞死亡。 这种应用在研究各种化合物的保护神经作用方面特别有用 .

作用机制

Target of Action

NASPM, also known as 1-Naphthylacetylspermine, is a synthetic analogue of Joro spider toxin . Its primary targets are the calcium-permeable AMPA receptors (CP-AMPARs) . These receptors are a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Biochemical Pathways

This compound’s action on CP-AMPARs affects the biochemical pathways involving these receptors. The suppression of CP-AMPARs can influence synaptic plasticity and pathology, as these receptors contribute to many forms of these processes .

Pharmacokinetics

It’s known that this compound can be applied intracellularly , suggesting it can cross cell membranes.

Result of Action

The result of this compound’s action is the complete block of GluA1-mediated outward currents, irrespective of the type of associated auxiliary subunit . In neurons from GluA2-knockout mice expressing only CP-AMPARs, intracellular this compound, unlike spermine, completely blocks outward synaptic currents .

Action Environment

It’s known that the blocking effect of this compound on the calcium-permeable ampa receptors is use and voltage-dependent , suggesting that the electrical environment of the neuron can influence its action.

安全和危害

未来方向

1-Naphthylacetylspermine has been used for the inhibition of calcium-permeable AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) . It has also been used to study the involvement of AMPAR in biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 . This suggests potential future directions in the study of neurological disorders and treatments.

Relevant Papers One relevant paper discusses the presence of Calcium-Permeable AMPA Receptors in Nucleus Accumbens Synapses after prolonged withdrawal from Cocaine Self-Administration . The paper suggests that 1-Naphthylacetylspermine could have potential applications in the study of addiction and withdrawal.

生化分析

Biochemical Properties

1-Naphthylacetylspermine interacts with AMPA receptors, specifically the calcium-permeable AMPA receptors . It acts as an antagonist, blocking the activity of these receptors . This interaction is crucial in the regulation of calcium influx into the neurons, which plays a significant role in neuronal signaling and function .

Cellular Effects

The effects of 1-Naphthylacetylspermine on cells are primarily related to its interaction with AMPA receptors. By blocking these receptors, 1-Naphthylacetylspermine can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it has been used to study the involvement of AMPA receptors in the biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 .

Molecular Mechanism

At the molecular level, 1-Naphthylacetylspermine exerts its effects by binding to AMPA receptors and blocking their activity . This binding interaction inhibits the influx of calcium ions into the neurons, thereby influencing various cellular processes, including enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Naphthylacetylspermine can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 1-Naphthylacetylspermine can vary with different dosages in animal models

Metabolic Pathways

Given its role as an AMPA receptor antagonist, it is likely to be involved in pathways related to neuronal signaling and calcium ion homeostasis .

Transport and Distribution

Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .

Subcellular Localization

Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .

属性

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINPPQIQARTKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153568 | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122306-11-0 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122306-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylacetylspermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)

![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)